
Carbazol-1(2H)-one, 3,4-dihydro-6-chloro-9-(2-(diethylamino)ethyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbazol-1(2H)-one, 3,4-dihydro-6-chloro-9-(2-(diethylamino)ethyl)-, monohydrochloride is a synthetic organic compound that belongs to the class of carbazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic electronics, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbazole derivatives typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For this specific compound, the synthesis might involve:
Starting Materials: Appropriate substituted aniline and diethylaminoethyl chloride.
Cyclization: Formation of the carbazole ring system through cyclization reactions.
Chlorination: Introduction of the chlorine atom at the 6-position.
Final Steps: Formation of the monohydrochloride salt.
Industrial Production Methods
Industrial production methods for carbazole derivatives often involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on the desired purity, yield, and scalability.
化学反応の分析
Types of Reactions
Carbazole derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to carbazole-1,4-quinone derivatives.
Reduction: Reduction of the carbazole ring to form dihydrocarbazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions at different positions on the carbazole ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Use of halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions can introduce various functional groups onto the carbazole ring.
科学的研究の応用
Carbazole derivatives, including the compound , have a wide range of scientific research applications:
Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: Investigated for their potential as antimicrobial, antiviral, and anticancer agents.
Medicine: Explored for their therapeutic potential in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic materials.
作用機序
The mechanism of action of carbazole derivatives often involves interaction with specific molecular targets and pathways. For example:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways: Inhibition of enzyme activity, modulation of receptor signaling, and interaction with DNA to induce cytotoxic effects.
類似化合物との比較
Similar Compounds
Carbazole: The parent compound with a similar core structure.
6-Chlorocarbazole: A chlorinated derivative with similar properties.
9-(2-(Diethylamino)ethyl)carbazole: A derivative with a similar side chain.
Uniqueness
The compound “Carbazol-1(2H)-one, 3,4-dihydro-6-chloro-9-(2-(diethylamino)ethyl)-, monohydrochloride” is unique due to the specific combination of functional groups and the monohydrochloride salt form, which may confer distinct biological and chemical properties compared to other carbazole derivatives.
特性
CAS番号 |
18638-87-4 |
|---|---|
分子式 |
C18H24Cl2N2O |
分子量 |
355.3 g/mol |
IUPAC名 |
2-(6-chloro-1-oxo-3,4-dihydro-2H-carbazol-9-yl)ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C18H23ClN2O.ClH/c1-3-20(4-2)10-11-21-16-9-8-13(19)12-15(16)14-6-5-7-17(22)18(14)21;/h8-9,12H,3-7,10-11H2,1-2H3;1H |
InChIキー |
QSYGRIQZTDHMGW-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CC)CCN1C2=C(C=C(C=C2)Cl)C3=C1C(=O)CCC3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4R)-Methyl 4-((3S,10R,13R,17R)-3-acetoxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13729773.png)
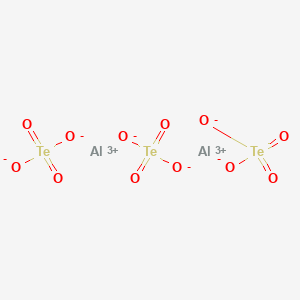
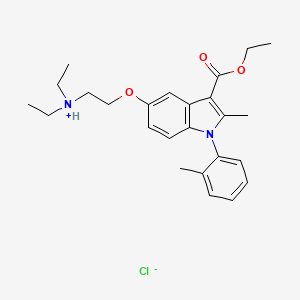
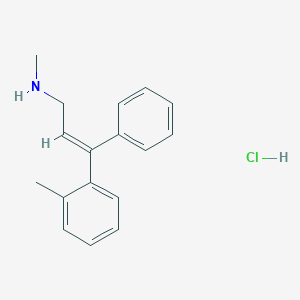
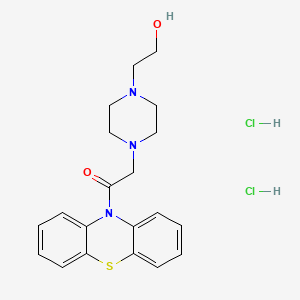
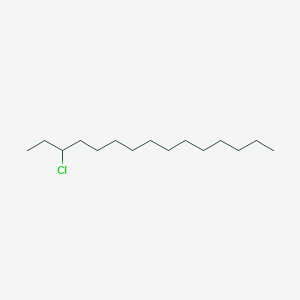
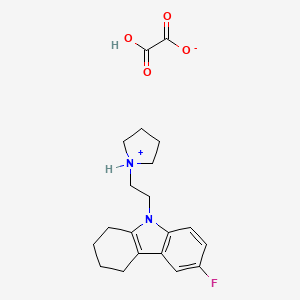
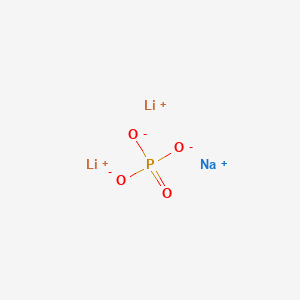
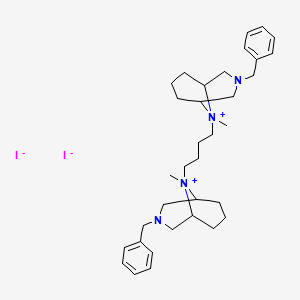
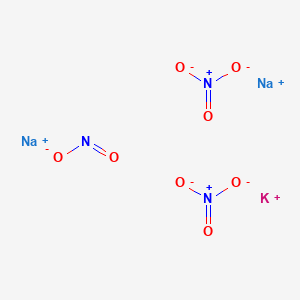
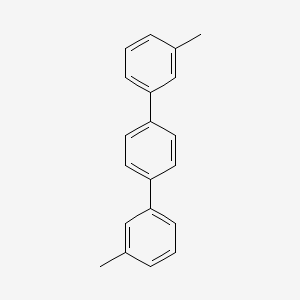
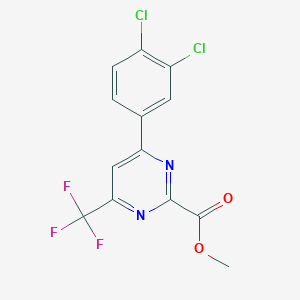
![(3aR,8R,9R,9aR)-8-hydroxy-5,9-dimethyl-3-methylidene-3a,4,6,7,8,8a,9,9a-octahydrobenzo[f][1]benzofuran-2-one](/img/structure/B13729846.png)
